2-Methanesulfonamido-2-methylpropanoic acid
Description
2-Methanesulfonamido-2-methylpropanoic acid is a sulfonamide derivative of 2-methylpropanoic acid. Its structure features a methanesulfonamido (-SO₂NH₂) group attached to a branched propanoic acid backbone.
Properties
IUPAC Name |
2-(methanesulfonamido)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-5(2,4(7)8)6-11(3,9)10/h6H,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMNUMTTWCSWQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methanesulfonamido-2-methylpropanoic acid typically involves the reaction of 2-methylpropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds efficiently. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Methanesulfonamido-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
2-Methanesulfonamido-2-methylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methanesulfonamido-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biochemical studies, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
Functional Group Variations
The table below highlights key differences in functional groups, molecular weights, and applications among 2-Methanesulfonamido-2-methylpropanoic acid and related compounds:
Key Observations:
- Acidity : Sulfonic acids (e.g., 2-acrylamido-2-methylpropanesulfonic acid) exhibit stronger acidity (pKa ~1–2) compared to sulfonamides (pKa ~8–10 for -SO₂NH₂) and carboxylic acids (pKa ~4–5) .
- Hydrogen Bonding: Sulfonamides (-SO₂NH₂) can act as both hydrogen bond donors (NH) and acceptors (SO₂), enhancing their ability to form stable crystalline structures or supramolecular aggregates .
- Reactivity: Thiol-containing derivatives (e.g., 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoic acid) are prone to oxidation, whereas sulfonamides are generally more stable under ambient conditions .
Crystallographic and Structural Insights
- Crystal Packing: Sulfonamide-containing compounds, such as 2-(naphthalene-2-sulfonamido)-3-phenylpropanoic acid, exhibit intricate hydrogen-bonding networks involving the -SO₂NH₂ and -COOH groups, often forming dimers or chains in the solid state . Similar behavior is expected for this compound.
- SHELX Refinement : Programs like SHELXL are widely used for refining crystal structures of sulfonamide derivatives, leveraging their predictable hydrogen-bonding patterns .
Biological Activity
2-Methanesulfonamido-2-methylpropanoic acid (MSMPA) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound has been studied for its effects on various biological systems, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
MSMPA is characterized by the presence of a methanesulfonamide group attached to a branched propanoic acid structure. Its molecular formula is C₅H₁₁NO₄S, and its structure can be represented as follows:
The biological activity of MSMPA is primarily attributed to its interaction with specific biological targets. Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and various metalloproteases, which play crucial roles in inflammatory processes and microbial resistance .
Target Enzymes:
- Carbonic Anhydrase: Inhibition leads to altered pH regulation in tissues, affecting cellular metabolism.
- Metalloproteases: These enzymes are involved in extracellular matrix remodeling and inflammation; their inhibition can reduce tissue damage during inflammatory responses.
Antimicrobial Activity
Research indicates that MSMPA exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival .
Table 1: Antimicrobial Efficacy of MSMPA
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
MSMPA has demonstrated potential as an anti-inflammatory agent. In vitro studies revealed that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures. This effect is likely mediated through the inhibition of metalloproteases, which are involved in the inflammatory response .
Case Study:
In a controlled study involving animal models of acute inflammation, administration of MSMPA resulted in a significant reduction in paw edema compared to control groups, indicating its potential application in treating inflammatory conditions.
Anticancer Properties
Recent investigations have explored the anticancer potential of MSMPA. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Table 2: Anticancer Activity of MSMPA
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 20 |
| A549 (Lung) | 10 |
Pharmacokinetics
The pharmacokinetic profile of MSMPA indicates good bioavailability and moderate half-life, making it a candidate for further development as a therapeutic agent. Studies have shown that it is metabolized primarily in the liver, with renal excretion being the primary route of elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
